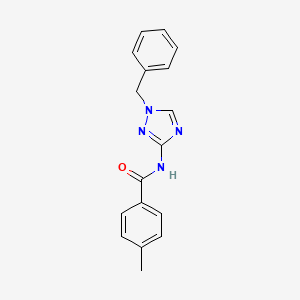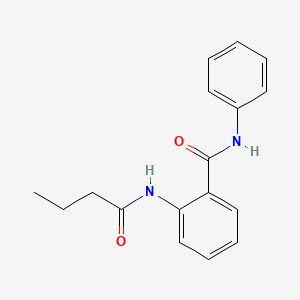
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide belongs to a class of compounds that can be synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions involving benzamide functionality. These methods have been used to create compounds with significant biological activities, such as inhibiting cancer cell growth (Stefely et al., 2010).
Molecular Structure Analysis The molecular structure of such compounds is often characterized using spectroscopic methods like NMR, IR, and GC-MS. The structural characteristics, including the presence of N,N-bidentate directing groups, are significant for their potential application in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Chemical Reactions and Properties Compounds like N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide often exhibit interesting chemical reactions. For instance, they can undergo facile condensation with aromatic aldehydes or react with hydrazine derivatives to yield various products with potential antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Physical Properties Analysis The physical properties of these compounds, including their crystal structure and molecular arrangement, can be studied through techniques like X-ray diffraction. These properties are crucial in understanding the stability and potential applications of the compounds in various fields (Xu et al., 2006).
Chemical Properties Analysis Chemical properties, such as binding affinity to specific receptors or inhibition of certain biological processes, are key in assessing the potential therapeutic applications of these compounds. For example, some derivatives show high affinity for dopamine receptors, suggesting potential use in neurological disorders (Perrone et al., 1998).
属性
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)16(22)19-17-18-12-21(20-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMCXQGUVZKYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)
![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)
![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)
![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)